

5-(Prop-1-ynyl)pyridin-3-ylboronic acid molecular weight

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Compound of Interest

Compound Name: 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Cat. No.: B591731

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An In-Depth Technical Guide to **5-(Prop-1-ynyl)pyridin-3-ylboronic acid**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **5-(Prop-1-ynyl)pyridin-3-ylboronic acid**, a key building block in modern medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This document outlines common synthetic pathways, robust analytical characterization techniques, and critical considerations for handling and storage to ensure compound integrity. Furthermore, we explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents and advanced organic materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Significance of Pyridinylboronic Acids in Synthesis

Heterocyclic boronic acids are indispensable tools in contemporary organic synthesis. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This

reaction's broad functional group tolerance, mild conditions, and high yields have made it a cornerstone of pharmaceutical development.[1][2]

Within this class of reagents, pyridine-containing boronic acids are of particular interest. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve aqueous solubility and engage in hydrogen bonding with biological targets.[3] **5-(Prop-1-ynyl)pyridin-3-ylboronic acid** combines this valuable heterocycle with two reactive handles: the boronic acid for cross-coupling and the terminal alkyne for further functionalization via reactions like click chemistry or Sonogashira coupling. This dual functionality makes it an exceptionally powerful and versatile building block for creating complex molecular architectures.[4][5]

Physicochemical Properties

The foundational characteristics of **5-(Prop-1-ynyl)pyridin-3-ylboronic acid** are crucial for its effective use in synthesis and for accurate stoichiometric calculations. The precise molecular weight is a cornerstone of this data.

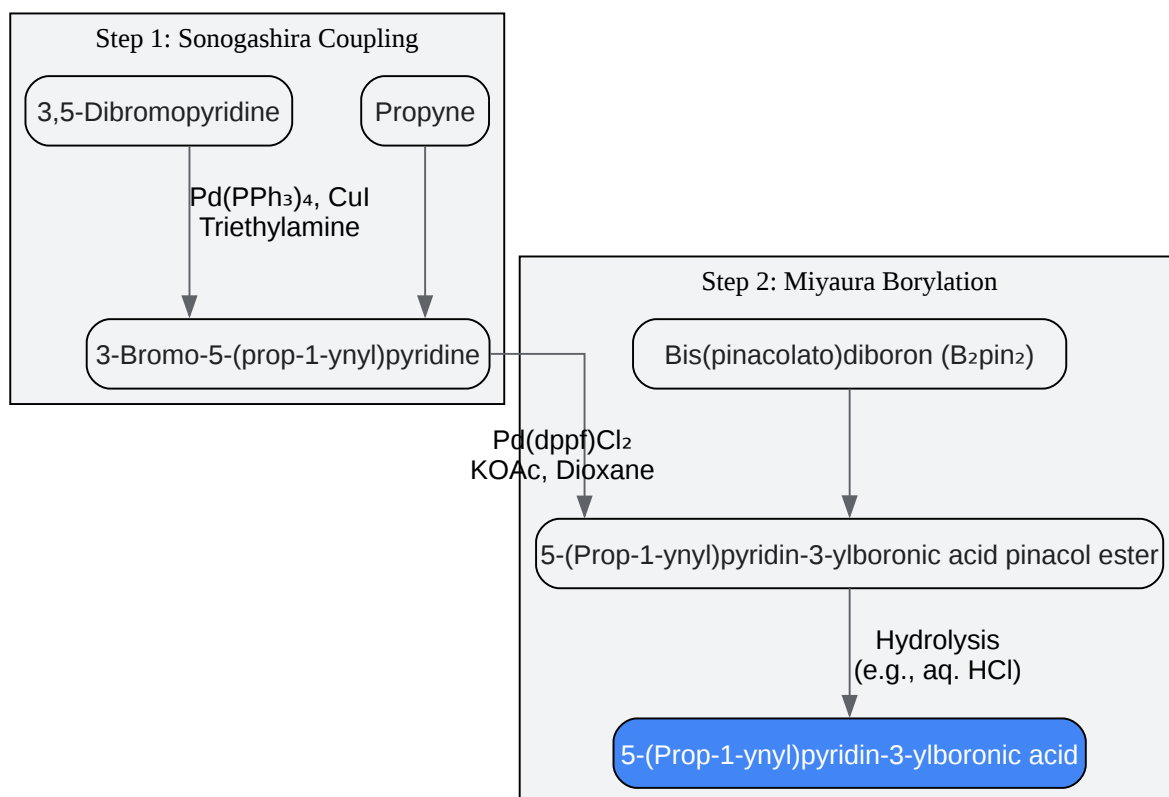
Property	Value	Source(s)
Molecular Weight	160.97 g/mol	[4][5][6][7][8]
Molecular Formula	C ₈ H ₈ BNO ₂	[4][5][6][7]
CAS Number	917471-30-8	[4][5][7][8][9]
Appearance	White to off-white solid/crystalline powder	[4]
IUPAC Name	(5-(prop-1-yn-1-yl)pyridin-3-yl)boronic acid	[6]
SMILES	CC#CC1=CC(=CN=C1)B(O)O	[7][8]
Purity	Typically ≥95%	[8][10]

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids can be achieved through several established methods. A common and effective approach for a compound like **5-(Prop-1-ynyl)pyridin-3-ylboronic acid** involves the Miyaura borylation reaction. This pathway typically starts with a halogenated pyridine precursor, which is reacted with a diboron reagent in the presence of a palladium catalyst.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic route from a di-halogenated pyridine, illustrating a two-step process involving a Sonogashira coupling followed by a Miyaura borylation. This approach allows for the sequential and controlled introduction of the alkyne and boronic acid functionalities.



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Caption: General synthetic workflow for **5-(Prop-1-ynyl)pyridin-3-ylboronic acid**.

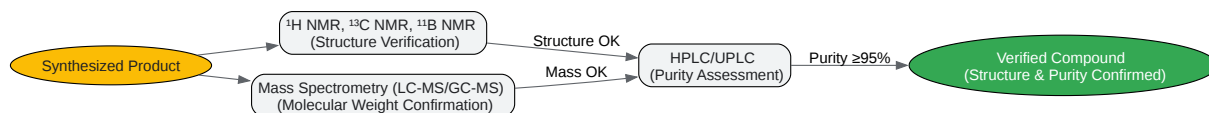
Causality Behind Experimental Choices:

- Palladium Catalyst: Palladium complexes like Pd(dppf)Cl₂ are highly efficient for catalyzing the borylation of aryl halides.
- Base: A base such as potassium acetate (KOAc) is required to facilitate the catalytic cycle.
- Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common, stable, and easy-to-handle source of boron for the Miyaura borylation.[11] The resulting pinacol ester is often more stable and easier to purify than the free boronic acid.[12]
- Hydrolysis: A final hydrolysis step is necessary to convert the boronic ester intermediate to the target boronic acid.

Analytical Characterization and Quality Control

Verifying the identity, purity, and stability of **5-(Prop-1-ynyl)pyridin-3-ylboronic acid** is paramount before its use in subsequent reactions. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Standard Analytical Workflow



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Caption: Standard analytical workflow for compound verification and quality control.

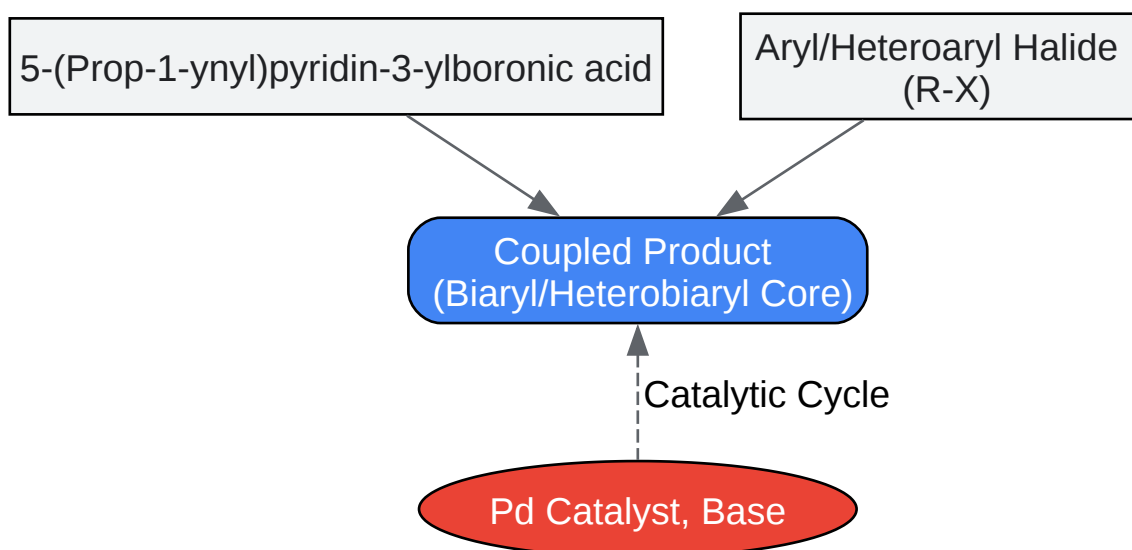
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Should show distinct signals for the methyl protons of the propyne group, as well as aromatic protons on the pyridine ring. The integration of these signals should correspond to the number of protons in the structure.
- ^{13}C NMR: Will confirm the number of unique carbon environments, including the two sp -hybridized carbons of the alkyne.
- ^{11}B NMR: Provides direct evidence of the boron atom, typically showing a broad signal in the characteristic range for boronic acids (δ 28-30 ppm).[\[12\]](#)
- Mass Spectrometry (MS): This technique directly confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further validating the elemental composition ($\text{C}_8\text{H}_8\text{BNO}_2$).
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound. A sample is analyzed to detect any residual starting materials, byproducts, or degradation products, with the purity typically reported as a percentage of the area of the main peak.

Applications in Drug Discovery and Materials Science

The primary application of **5-(Prop-1-ynyl)pyridin-3-ylboronic acid** is as an intermediate in Suzuki-Miyaura cross-coupling reactions.[\[4\]](#) This allows for its conjugation to a wide variety of aryl or heteroaryl halides, enabling the rapid synthesis of diverse compound libraries for drug discovery screening. It is particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents where a substituted pyridine core is desired.

Conceptual Application: Suzuki-Miyaura Coupling



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Caption: Role as a key building block in Suzuki-Miyaura cross-coupling reactions.

Handling, Storage, and Safety

Proper handling and storage are critical to prevent the decomposition of boronic acids.

- **Storage Conditions:** The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).^{[7][8]} Recommended storage temperatures are often between 2-8°C.^{[7][13]}
- **Decomposition Pathways:** Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (loss of the boronic acid group) and oxidative decomposition. They can also undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate stoichiometry and reactivity.^{[12][14]} Storing under inert, dry conditions mitigates these risks.
- **Safety:** The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed.^{[6][15]} Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Conclusion

5-(Prop-1-ynyl)pyridin-3-ylboronic acid, with a molecular weight of 160.97 g/mol, is a high-value synthetic intermediate. Its unique structure, combining a pyridine core with both a boronic acid and an alkyne functional group, provides chemists with exceptional versatility for constructing complex molecules. A thorough understanding of its properties, coupled with robust analytical verification and proper handling, enables its effective application in accelerating research and development in the pharmaceutical and materials science industries.

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